molecular formula C4H5N3OS B6300209 N-Hydroxy-2-thiazolecarboximidamide CAS No. 89829-62-9

N-Hydroxy-2-thiazolecarboximidamide

Cat. No. B6300209
CAS RN: 89829-62-9
M. Wt: 143.17 g/mol
InChI Key: KDNPFPKKUBYFQY-UHFFFAOYSA-N
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Description

N-Hydroxy-2-thiazolecarboximidamide is a chemical compound with the molecular formula C4H5N3OS . It has a molecular weight of 143.17 .


Molecular Structure Analysis

The molecular structure of N-Hydroxy-2-thiazolecarboximidamide consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms .


Chemical Reactions Analysis

While specific chemical reactions involving N-Hydroxy-2-thiazolecarboximidamide are not available, N-hydroxy compounds have been involved in various chemical reactions. For example, N-hydroxy peptides have shown unique conformational preferences and biological activities . Another study showed that the reaction of N-hydroxy-N-(2-oxoalkyl)amides led to 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones .

Scientific Research Applications

Synthesis of N-Substituted Amidoximes

N-Hydroxy-2-thiazolecarboximidamide is used in the synthesis of N-substituted amidoximes. These are privileged structures that have been extensively used as versatile building blocks in the synthesis of various heterocycles . The protocol represents a fast, efficient, and economic alternative to the earlier reported multistep methods .

Formation of 1,2,4-Oxadiazolones

The synthetic application of the obtained amidoximes has also been demonstrated through the formation of 1,2,4-oxadiazolones via base-mediated carbonylative cyclization with 1,1’-carbonyldiimidazole .

Synthesis of Benzimidazoles

N-substituted amidoximes are used in the synthesis of benzimidazoles . These are heterocyclic aromatic organic compounds that are important in a variety of fields, including pharmaceuticals, dyes, and pigments.

Synthesis of 4-Aminoquinazolines

N-substituted amidoximes are also used in the synthesis of 4-aminoquinazolines . These are a type of quinazoline that has an amino group attached to the 4-position. They are used in the synthesis of a variety of pharmaceuticals.

Synthesis of 1-Aminoisoquinolines

N-substituted amidoximes are used in the synthesis of 1-aminoisoquinolines . These are a type of isoquinoline that has an amino group attached to the 1-position. They are used in the synthesis of a variety of pharmaceuticals.

Industrial Research Applications

In industrial research, N-Hydroxy-2-thiazolecarboximidamide finds applications in manufacturing processes, particularly in improving product quality and efficiency. Its use in various industries, such as pharmaceuticals and agrochemicals, has shown promising results.

Synthesis of Oxadiazoles

N-substituted amidoximes are used in the synthesis of oxadiazoles . These are a type of heterocyclic compound that contain an oxygen atom and two nitrogen atoms in a five-membered ring.

Synthesis of Oxadiazolones (Thiones)

N-substituted amidoximes are used in the synthesis of oxadiazolones (thiones) . These are a type of heterocyclic compound that contain an oxygen atom and two nitrogen atoms in a five-membered ring. They are used in the synthesis of a variety of pharmaceuticals.

Future Directions

Future research could focus on the synthesis and applications of N-Hydroxy-2-thiazolecarboximidamide. For instance, a study highlighted the potential of N-hydroxy modifications for pharmaceuticals . Another study emphasized the potential of N-hydroxy modifications in the design of constrained peptidomimetics .

properties

IUPAC Name

N'-hydroxy-1,3-thiazole-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3OS/c5-3(7-8)4-6-1-2-9-4/h1-2,8H,(H2,5,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNPFPKKUBYFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=N1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy-2-thiazolecarboximidamide

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